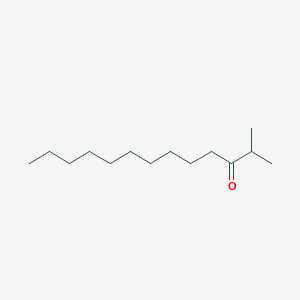
2-Methyltridecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltridecan-3-one is an organic compound with the chemical formula C14H28O. It is a ketone with a methyl group attached to the second carbon and a ketone functional group on the third carbon of a tridecane chain. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyltridecan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2-methyltridecan-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the Friedel-Crafts acylation of 2-methyltridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the ketone functional group at the desired position on the tridecane chain.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic oxidation using molecular oxygen (O2) in the presence of transition metal catalysts is a preferred method due to its efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-methyltridecan-3-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives like oximes or hydrazones.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), molecular oxygen (O2) with transition metal catalysts.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.
Major Products
Oxidation: 2-Methyltridecanoic acid.
Reduction: 2-Methyltridecan-3-ol.
Substitution: this compound oxime, this compound hydrazone.
Applications De Recherche Scientifique
2-Methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyltridecan-3-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic tridecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltridecane: An isomer with a similar structure but lacks the ketone functional group.
3-Methyltridecan-2-one: A positional isomer with the ketone group on the second carbon and the methyl group on the third carbon.
2-Methylundecan-3-one: A shorter chain analog with similar functional groups.
Uniqueness
2-Methyltridecan-3-one is unique due to its specific placement of the methyl and ketone groups, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 2-Methylundecan-3-one provides different solubility and interaction characteristics, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
40239-35-8 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h13H,4-12H2,1-3H3 |
Clé InChI |
WPOGLKZZPSTJRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


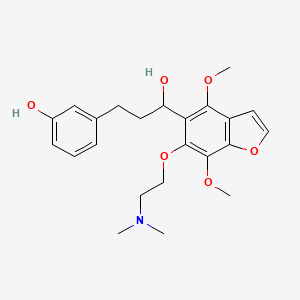
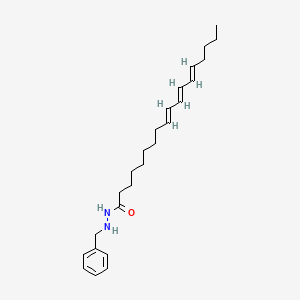
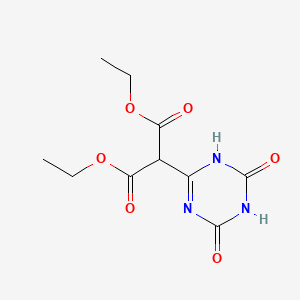
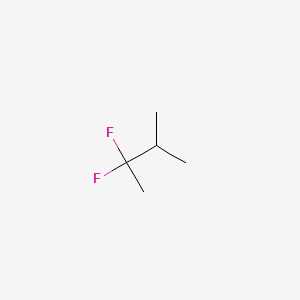
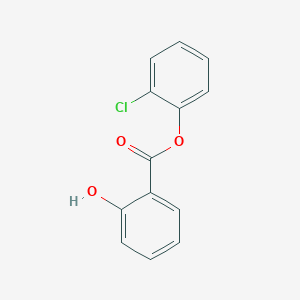
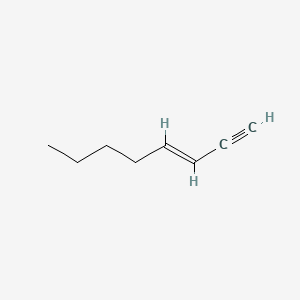
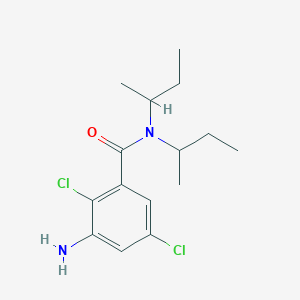
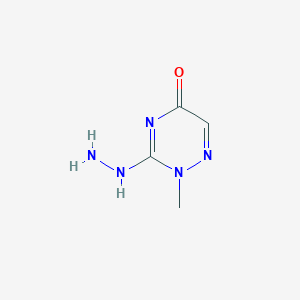
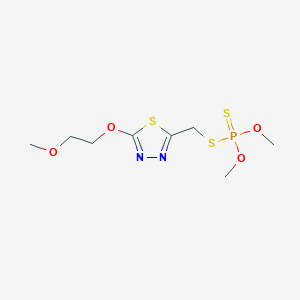
![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

